
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfamoylphenyl group, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-hydroxypyrimidine-2-thiol with 4-sulfamoylphenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the dihydropyrimidine moiety may enhance this activity due to its ability to interact with various biological targets .
Anticonvulsant Effects
The anticonvulsant potential of related compounds has been explored extensively. For example, derivatives containing the dihydropyrimidine structure have shown efficacy in models of induced seizures, suggesting that this compound could be evaluated for similar therapeutic effects .
Urease Inhibition
Recent studies have focused on the inhibition of urease enzymes, which are crucial in the treatment of certain infections and conditions such as kidney stones. The acetamide and sulfonamide functionalities present in this compound may contribute to its urease inhibitory activity, making it a candidate for further investigation in this area .
Study on Antimicrobial Efficacy
A recent study evaluated a series of sulfonamide-acetamide derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds similar to 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide exhibited promising results, particularly against Gram-positive bacteria .
Anticonvulsant Activity Evaluation
In another study involving the assessment of anticonvulsant activity using the maximal electroshock seizure model in mice, several derivatives were found to significantly reduce seizure frequency at low doses. This suggests that further exploration of this compound could reveal its potential as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(methyloxy)phenyl]acetamide
- **2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(ethyloxy)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfamoylphenyl group, in particular, enhances its potential as a therapeutic agent and its ability to participate in diverse chemical reactions.
Biological Activity
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C12H14N4O3S |
Molecular Weight | 286.33 g/mol |
CAS Number | 1425043-73-7 |
The structure features a pyrimidine ring, an amino group, and a sulfonamide moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of similar compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against breast carcinoma (MCF-7), lung carcinoma (A549), and liver carcinoma (HepG2) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been noted to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Evidence suggests that it can halt cell cycle progression, particularly at the G1/S transition, which is crucial for cancer therapy .
Case Studies
Several studies highlight the effectiveness of related compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
Compound Name | Anticancer Activity (EC50 μg/mL) | Antimicrobial Activity (MIC μg/mL) |
---|---|---|
This compound | 10.28 | 0.5 - 8 |
Doxorubicin | 0.877 | N/A |
Sulfamethoxazole | N/A | 16 - 32 |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution reactions between thiol-containing pyrimidine derivatives and halogenated acetamide intermediates. Key steps include:
- Solvent selection : Refluxing ethanol (40 mL) is effective for promoting reactivity while minimizing side reactions .
- Purification : Slow evaporation of chloroform-acetone (1:5 v/v) solutions yields single crystals suitable for structural validation .
- Yield optimization : Adjust stoichiometry (e.g., 2 mmol of reactants) and reaction duration. For example, yields of 60–80% are achievable under controlled conditions, as seen in analogous pyrimidinylthioacetamide syntheses .
Q. Basic: Which spectroscopic and analytical techniques are critical for confirming molecular structure and purity?
Answer:
- 1H NMR : Peaks for NH protons (δ ~12.50 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm the pyrimidine and sulfamoylphenyl moieties .
- Elemental analysis : Validate empirical formulas (e.g., C, N, S percentages within ±0.1% of theoretical values) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related N-(chlorophenyl)acetamide derivatives .
Q. Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, yields) across studies?
Answer:
Discrepancies often arise from variations in:
- Crystallization conditions : Differences in solvent ratios (e.g., chloroform-acetone vs. ethanol) impact melting points .
- Analytical calibration : Ensure NMR spectrometers are calibrated with tetramethylsilane (TMS) and elemental analyzers use certified standards .
- Reaction scaling : Pilot small-scale syntheses (2 mmol) before scaling up to minimize yield losses .
Q. Advanced: What strategies are effective for elucidating crystal structure and intermolecular interactions?
Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond ~1.78 Å in pyrimidinylthioacetamides) .
- Hydrogen-bond analysis : Identify interactions between NH groups and sulfamoyl oxygen atoms, which stabilize crystal lattices .
- Computational modeling : Compare experimental data with density functional theory (DFT)-optimized structures to validate tautomeric forms .
Q. Advanced: How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Answer:
- Substituent variation : Modify the sulfamoylphenyl group (e.g., introduce halogens or methoxy groups) to assess bioactivity changes, as seen in related pyrimidine derivatives .
- In vitro assays : Test inhibition of target enzymes (e.g., dihydrofolate reductase) using kinetic assays and IC50 determinations.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., bacterial enzymes) .
Q. Advanced: What methodologies are recommended for analyzing stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 254 nm .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for pyrimidinylthioacetamides) .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under accelerated light-stress conditions .
Q. Basic: How can researchers address solubility limitations in biological assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins .
- Surfactant addition : Incorporate polysorbate 80 (0.1% w/v) to stabilize colloidal dispersions .
- Salt formation : Explore sodium or hydrochloride salts to improve aqueous solubility, as demonstrated for sulfonamide derivatives .
Q. Advanced: What experimental designs are suitable for probing metabolic pathways in vitro?
Answer:
- Liver microsome assays : Incubate with NADPH-regenerating systems and analyze metabolites via LC-MS/MS .
- Cytochrome P450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-9-5-10(18)17-12(16-9)22-6-11(19)15-7-1-3-8(4-2-7)23(14,20)21/h1-5H,6H2,(H,15,19)(H2,14,20,21)(H3,13,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOVUOTNMMAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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